An In-depth Technical Guide to the Solubility of N4,N4,6-trimethylpyrimidine-2,4-diamine in Organic Solvents
An In-depth Technical Guide to the Solubility of N4,N4,6-trimethylpyrimidine-2,4-diamine in Organic Solvents
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of modern drug discovery, the physicochemical properties of a new chemical entity (NCE) are paramount to its success.[1][2][3] Among these, solubility is a cornerstone property that dictates a compound's journey from a laboratory curiosity to a viable therapeutic agent.[4][5] Poor solubility can lead to a cascade of developmental challenges, including unreliable results in biological assays, low and erratic bioavailability, and difficulties in creating stable and effective formulations.[6][7] This guide focuses on N4,N4,6-trimethylpyrimidine-2,4-diamine, a novel compound for which extensive public solubility data is not yet available. In the absence of established data, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals on how to approach the solubility assessment of such a compound. We will delve into the theoretical prediction of its solubility based on its molecular structure, provide detailed, field-proven experimental protocols for its empirical determination, and discuss the strategic implications of these findings in a drug development context.
Physicochemical Profile of N4,N4,6-trimethylpyrimidine-2,4-diamine
A thorough understanding of a molecule's structure is the first step in predicting its behavior in various solvents.[8]
Molecular Structure:
-
IUPAC Name: 4-N,4-N,6-trimethylpyrimidine-2,4-diamine[9]
-
Molecular Formula: C₇H₁₂N₄[9]
-
Canonical SMILES: CC1=CC(=NC(=N1)N)N(C)C[9]
Structural Analysis and Solubility Prediction
The structure of N4,N4,6-trimethylpyrimidine-2,4-diamine offers several clues to its potential solubility profile:
-
Hydrogen Bonding: The molecule possesses a primary amine (-NH₂) group and several nitrogen atoms within the pyrimidine ring, which can act as hydrogen bond acceptors. The primary amine also has hydrogen bond donors. This capacity for hydrogen bonding suggests potential solubility in polar protic solvents like alcohols.
-
Polarity: The pyrimidine core and the amino groups are polar. However, the presence of three methyl groups and the overall compact structure contribute to some nonpolar character.
-
Lipophilicity: PubChem predicts an XlogP value of 0.7, suggesting a relatively balanced hydrophilic-lipophilic character.[9] This value indicates that the compound is not excessively lipophilic, which might otherwise lead to very poor aqueous solubility.
Based on the principle of "like dissolves like," we can form a hypothesis: N4,N4,6-trimethylpyrimidine-2,4-diamine is likely to exhibit moderate to good solubility in polar organic solvents, particularly those that can engage in hydrogen bonding. Its solubility in nonpolar solvents like hexane is expected to be low.
Part 1: Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It represents the maximum concentration of a solute that can be dissolved and is a critical parameter for formulation development and predicting in-vivo behavior. The shake-flask method is the gold-standard for determining thermodynamic solubility due to its reliability and direct measurement of the compound in a saturated solution at equilibrium.
Protocol: Equilibrium Solubility Determination by Shake-Flask Method
This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Objective: To determine the equilibrium solubility of N4,N4,6-trimethylpyrimidine-2,4-diamine in a panel of selected organic solvents at a controlled temperature (e.g., 25°C).
Materials:
-
N4,N4,6-trimethylpyrimidine-2,4-diamine (solid, high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Solvent Selection Rationale: A diverse set of solvents should be chosen to cover a range of polarities and chemical properties relevant to pharmaceutical development.
| Solvent Category | Example Solvents | Rationale |
| Polar Protic | Methanol, Ethanol | Potential for hydrogen bonding with the solute. |
| Polar Aprotic | Acetonitrile, DMSO, Acetone | Solubilization through dipole-dipole interactions. |
| Nonpolar | Hexane, Toluene | Establishes the lower limit of solubility and lipophilic character. |
| Intermediate Polarity | Dichloromethane, Ethyl Acetate | Represents common processing and formulation solvents. |
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid N4,N4,6-trimethylpyrimidine-2,4-diamine to a glass vial. An amount that ensures a visible excess of solid remains after equilibration is crucial.
-
Accurately add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).
-
Equilibrate for a sufficient duration to ensure equilibrium is reached. A common timeframe is 24 to 48 hours. It is advisable to sample at multiple time points (e.g., 24h, 48h, and 72h) for a new compound to confirm that the concentration has reached a plateau.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Precisely dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of N4,N4,6-trimethylpyrimidine-2,4-diamine.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
-
-
Data Reporting:
-
Express the solubility in units of mg/mL or µg/mL.
-
Each measurement should be performed in triplicate to ensure reproducibility.
-
Visualization of the Shake-Flask Workflow
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Part 2: High-Throughput Screening of Kinetic Solubility
In early drug discovery, speed and efficiency are critical. Kinetic solubility assays are designed for high-throughput screening (HTS) to quickly rank compounds and identify potential solubility liabilities. Kinetic solubility is measured by observing the precipitation of a compound from a supersaturated solution, typically created by adding a concentrated stock solution (usually in DMSO) to an aqueous or organic buffer.[7] While not a true equilibrium value, it is an invaluable tool for early-stage decision-making.
Protocol: Turbidimetric Kinetic Solubility Assay
Objective: To rapidly assess the kinetic solubility of N4,N4,6-trimethylpyrimidine-2,4-diamine in a range of organic solvents.
Materials:
-
N4,N4,6-trimethylpyrimidine-2,4-diamine
-
DMSO (anhydrous)
-
Selected organic solvents
-
96-well microplates (UV-transparent)
-
Automated liquid handler (optional, for high throughput)
-
Plate reader with turbidity or light scattering detection capabilities (nephelometer)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of N4,N4,6-trimethylpyrimidine-2,4-diamine in DMSO (e.g., 10 mM).
-
-
Assay Plate Preparation:
-
Dispense the selected organic solvents into the wells of a 96-well plate.
-
Using a liquid handler or multichannel pipette, perform a serial dilution of the DMSO stock solution directly into the wells containing the organic solvents. This creates a range of concentrations and induces precipitation in wells where the solubility limit is exceeded.
-
-
Incubation and Measurement:
-
Briefly shake the plate to ensure mixing.
-
Incubate at a controlled temperature for a short period (e.g., 1-2 hours).
-
Measure the turbidity (light scattering) of each well using a plate reader.
-
-
Data Analysis:
-
Plot the turbidity reading against the compound concentration for each solvent.
-
The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.
-
Data Summary and Interpretation
The results from these experiments should be compiled into a clear and concise table to facilitate comparison and decision-making.
Table 1: Hypothetical Solubility Data for N4,N4,6-trimethylpyrimidine-2,4-diamine
| Solvent | Polarity Index | Solvent Type | Thermodynamic Solubility (mg/mL) |
| Methanol | 5.1 | Polar Protic | > 50 |
| Ethanol | 4.3 | Polar Protic | 35.2 |
| Acetonitrile | 5.8 | Polar Aprotic | 15.8 |
| DMSO | 7.2 | Polar Aprotic | > 100 |
| Dichloromethane | 3.1 | Intermediate | 5.1 |
| Ethyl Acetate | 4.4 | Intermediate | 2.5 |
| Toluene | 2.4 | Nonpolar | < 0.1 |
| Hexane | 0.1 | Nonpolar | < 0.01 |
(Note: The data in this table is illustrative and must be determined experimentally.)
Interpreting the Results in a Drug Development Context
-
High solubility in polar protic solvents (Methanol, Ethanol) would be consistent with the molecule's ability to form hydrogen bonds and would be advantageous for certain formulation strategies.
-
High solubility in DMSO is expected and confirms its utility as a solvent for creating stock solutions for biological assays.
-
Low solubility in nonpolar solvents (Toluene, Hexane) would confirm the predominantly polar nature of the compound.
-
The solubility in intermediate polarity solvents like dichloromethane and ethyl acetate is crucial for guiding purification strategies (e.g., chromatography) and certain formulation approaches.
Logical Relationship Between Polarity and Solubility
The general trend observed will likely follow the "like dissolves like" principle. This relationship can be visualized to guide solvent selection for various applications.
Caption: Predicted Relationship Between Solvent Polarity and Solubility of the Compound.
Conclusion and Strategic Outlook
A comprehensive understanding of the solubility of N4,N4,6-trimethylpyrimidine-2,4-diamine across a range of organic solvents is a foundational step in its development as a potential drug candidate. This guide provides a robust framework for both the theoretical prediction and empirical determination of this critical physicochemical property. By employing rigorous experimental methodologies like the shake-flask method for thermodynamic solubility and turbidimetric assays for high-throughput kinetic screening, researchers can generate the reliable data needed to make informed decisions. This data will directly influence lead optimization, the selection of solvents for synthesis and purification, and the design of formulations for preclinical and clinical studies, ultimately de-risking the development pathway and increasing the probability of success.
References
-
PubChem. N4,n4,6-trimethylpyrimidine-2,4-diamine. Available from: [Link]
- Di, L., & Kerns, E. H. (2016).
-
Pace Analytical. Characterization of Physicochemical Properties. Available from: [Link]
-
Pace Analytical. Molecule Preformulation Services. Available from: [Link]
-
Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. Available from: [Link]
- van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews Drug discovery, 2(3), 192-204.
-
Delaney, J. S. (2004). ESOL: Estimating aqueous solubility directly from molecular structure. Journal of chemical information and computer sciences, 44(3), 1000-1005. Available from: [Link]
-
Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. Available from: [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available from: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Solvent selection for insoluble ligands, a challenge for biological assay development: a TNF-α/SPD304 study. Molecular bioSystems, 8(9), 2399-2405. Available from: [Link]
-
BMG LABTECH. (2023). The Importance of Drug Solubility. Available from: [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]
-
AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. Available from: [Link]
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available from: [Link]
-
Khan Academy. Solubility of organic compounds. Available from: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Available from: [Link]
Sources
- 1. N4,N4-dimethylpyrimidine-2,4-diamine | C6H10N4 | CID 13125495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N4,N4-Dibutyl-6-methyl-2,4-pyrimidinediamine | C13H24N4 | CID 79839149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1202-22-8|6-Chloro-N2,N2,N4,N4-tetramethylpyrimidine-2,4-diamine|BLD Pharm [bldpharm.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 2,4-Diaminopyrimidine - Wikipedia [en.wikipedia.org]
- 6. PubChemLite - N4,n4,6-trimethylpyrimidine-2,4-diamine (C7H12N4) [pubchemlite.lcsb.uni.lu]
- 7. N4-(2-Methylbenzyl)-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine | C17H24N6 | CID 45257131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Selling 2,4,6-Collidine| 2,4,6-Trimethylpyridine| 108-75-8 99% In stock suppliers |Tocopharm [tocopharm.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
